molecular formula C11H14ClN B1459989 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride CAS No. 14465-62-4

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride

Cat. No.: B1459989
CAS No.: 14465-62-4
M. Wt: 195.69 g/mol
InChI Key: BRWCOINGAPCVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is a chemical compound with the molecular formula C11H13N·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties and is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can modulate signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their heme group . This binding prevents the enzyme from metabolizing its substrates, leading to an accumulation of these substrates in the cell. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to the compound can lead to changes in cellular function, such as altered gene expression and metabolic activity. These effects are often observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects . For instance, high doses of the compound can lead to oxidative stress and apoptosis in cells. Threshold effects are also observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many endogenous and exogenous compounds . The compound can affect metabolic flux and alter the levels of metabolites in the cell. For example, by inhibiting cytochrome P450 enzymes, it can lead to an accumulation of certain metabolites, which can have downstream effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, which can affect its localization and accumulation. For instance, binding to cytoplasmic proteins can lead to its retention within the cytoplasm, while binding to nuclear proteins can facilitate its transport into the nucleus.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria . This localization is often mediated by targeting signals or post-translational modifications. For example, the compound may be directed to the mitochondria through mitochondrial targeting sequences, where it can exert its effects on mitochondrial function and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride typically involves the reaction of quinoline with methylating agents under controlled conditions. One common method includes the use of formaldehyde and alkenyl or α,β-unsaturated organoboronic acids as nucleophiles . The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form tetrahydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,2-dimethyl-1H-quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-11(2)8-7-9-5-3-4-6-10(9)12-11;/h3-8,12H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWCOINGAPCVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC=CC=C2N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride
Reactant of Route 2
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride
Reactant of Route 3
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride
Reactant of Route 4
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride
Reactant of Route 5
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride
Reactant of Route 6
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.